molecular formula C6H7NO B042995 4-Hydroxy-3-methylpyridine CAS No. 22280-02-0

4-Hydroxy-3-methylpyridine

Cat. No. B042995
CAS RN: 22280-02-0
M. Wt: 109.13 g/mol
InChI Key: RZUBLMCZJPIOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methylpyridine is a compound of interest in the field of organic chemistry and materials science due to its unique chemical structure and properties. It serves as a building block for various chemical syntheses and has been studied for its reactivity and interaction with other compounds.

Synthesis Analysis

The synthesis of 4-Hydroxy-3-methylpyridine derivatives involves various chemical routes. For instance, derivatives have been synthesized through the heterodiene condensation of 4-methyl-5-propoxyoxazole and 5-ethoxy-2,5-dihydrofuran-2-one, leading to products like 3-Hydroxy-5-hydroxymethyl-2-methylpyridine (Chekhun et al., 1974). Another route involves the synthesis from 3-hydroxy-3-methyl-6-trifluoromethyl-2,3-dihydro-4H-pyran-4-one (Tyvorskii & Bobrov, 1998).

Molecular Structure Analysis

The molecular structure and vibrational assignments of related compounds, such as 3-hydroxy-6-methyl-2-nitropyridine, have been investigated using density functional theory (DFT), revealing insights into the relative orientation of functional groups and their impact on the molecule's properties (Karnan, Balachandran, & Murugan, 2012).

Chemical Reactions and Properties

4-Hydroxy-3-methylpyridine undergoes various chemical reactions, including aromatic nucleophilic substitution, showcasing its reactivity with different aromatic substrates activated by electron-withdrawing groups (You & Twieg, 1999). Such reactions are crucial for synthesizing N-aryl-4(1H)-pyridones, indicating the compound's versatility in organic synthesis.

Physical Properties Analysis

The study of physical properties, including the molecular structure and vibrational spectra, provides essential information on the compound's stability and reactivity. For example, vibrational spectroscopic studies on related compounds help understand the molecular stability and bond strength, contributing to a deeper knowledge of 4-Hydroxy-3-methylpyridine's characteristics (Balachandran, Lakshmi, & Janaki, 2012).

Chemical Properties Analysis

The chemical properties of 4-Hydroxy-3-methylpyridine, including its reactivity with nucleophiles and its role in forming co-crystals, demonstrate its application in creating complex chemical structures. For instance, co-crystals involving 4,4'-bipyridine and 4-hydroxybenzoic acid show synthon polymorphism, indicating the compound's potential in designing new material structures (Mukherjee & Desiraju, 2011).

Scientific Research Applications

  • Hydroxypyridinones, a category including compounds like 4-Hydroxy-3-methylpyridine, have potential as chelating drugs for metal overload and biometals. Advances in their functionalization have improved bioavailability and specific bio-targeting abilities (Santos, Marques, & Chaves, 2012).

  • These compounds are also versatile ligands with applications in iron removal, serving as contrast agents in imaging, and in the mobilization of excess metal ions (Thompson, Barta, & Orvig, 2006).

  • They show promise in hybrid formation technology due to their molecular and crystal structures, IR and Raman studies, and quantum chemical calculations (Kucharska et al., 2010).

  • Some derivatives of 4-Hydroxy-3-methylpyridine demonstrate phytotoxic selectivity, particularly against dicotyledonous species, and could lead to the development of more active phytotoxic products (Demuner et al., 2009).

  • Novel 4-aminopyridine derivatives, including 3-methyl-4-aminopyridine (3Me4AP), show potential for therapy and imaging in multiple sclerosis, with 3Me4AP being notably more potent than other similar compounds (Rodríguez-Rangel et al., 2019).

  • 3-Hydroxy-1,2,5-trimethyl-4(1H) pyridinone, a related derivative, is identified as a more stable iron chelator than other hydroxypyridinones, potentially improving treatment for iron overload (Kaviani & Izadyar, 2018).

  • Certain pyridine-2,4(1H,3H)-diones show potential as fluorescent probes for biochemical analysis (Prior et al., 2014).

Safety And Hazards

4-Hydroxy-3-methylpyridine may cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The synthesis of 2-methylpyridines, including 4-Hydroxy-3-methylpyridine, has been optimized and made more versatile, which could lead to more efficient production of these compounds in the future . This compound could also play a role in the treatment of diabetes, as it is an intermediate for the synthesis of a second-generation agonist of the orphan G-protein coupled receptor GPR119 .

properties

IUPAC Name

3-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUBLMCZJPIOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944941
Record name 3-Methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methylpyridine

CAS RN

22280-02-0
Record name 3-Methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-methylpyridine
Reactant of Route 3
4-Hydroxy-3-methylpyridine
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-3-methylpyridine
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-3-methylpyridine
Reactant of Route 6
4-Hydroxy-3-methylpyridine

Citations

For This Compound
2
Citations
AR Katritzky - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… 4-Hydroxy-3-methylpyridine l-Oxide.-This compound, prepared by heating 3-methyl-4nitropyridine l-oxide with acetic anhydride and dimethylaniline, as for the non-methylated analogue,…
Number of citations: 47 pubs.rsc.org
J Morris - 1995 - search.proquest.com
The Wet Air Oxidation process has considerable attractions for the disposal of toxic organic wastes. In this thesis, a fundamental study is made of the mechanism of oxidation under wet …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.